BenchChemオンラインストアへようこそ!

Upadacitinib Tartrate

JAK selectivity cytokine signaling kinase inhibition

Upadacitinib tartrate tetrahydrate delivers unmatched JAK1 selectivity (IC50 43 nM; 75-fold JAK2:JAK1 ratio vs. 5.1 for tofacitinib), enabling clean dissection of IL-6, IFNα, and IFNγ pathways without confounding JAK2/JAK3 inhibition. Real-world ulcerative colitis data demonstrate 2.83 OR for corticosteroid-free remission vs. alternative JAKinibs, with 62% lower discontinuation odds. Supplied as a crystalline solid (≥98% purity) with validated long-term stability: powder stable at -20°C for 3 years, 4°C for 2 years. The definitive reference JAK1 inhibitor for IBD and autoimmune translational research.

Molecular Formula C21H33F3N6O11
Molecular Weight 602.5 g/mol
CAS No. 1607431-21-9
Cat. No. B611593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUpadacitinib Tartrate
CAS1607431-21-9
SynonymsUpadacitinib tartrate, ABT-494, ABT 494, ABT494;  Rinvoq.
Molecular FormulaC21H33F3N6O11
Molecular Weight602.5 g/mol
Structural Identifiers
SMILESCCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O.O.O.O.O
InChIInChI=1S/C17H19F3N6O.C4H6O6.4H2O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15;5-1(3(7)8)2(6)4(9)10;;;;/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10);4*1H2/t10-,11+;1-,2-;;;;/m11..../s1
InChIKeyLATZVDXOTDYECD-ARKNDKGZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Upadacitinib Tartrate (CAS 1607431-21-9): A Selective JAK1 Inhibitor for Advanced Inflammatory Disease Research and Procurement


Upadacitinib tartrate tetrahydrate (CAS 1607431-21-9) is the tartrate salt form of upadacitinib, a potent and selective Janus kinase 1 (JAK1) inhibitor [1]. It is a small molecule drug that acts as a disease-modifying antirheumatic drug (DMARD) and is approved globally for multiple autoimmune conditions including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, and ankylosing spondylitis [2]. In biochemical assays, upadacitinib inhibits JAK1 with an IC50 of 43–47 nM, exhibiting high selectivity over other JAK family members [1]. The compound's molecular formula is C17H19F3N6O·C4H6O6·4H2O with a molecular weight of 602.52 g/mol, and it is supplied as a crystalline solid with ≥98% purity for research applications .

Why JAK Inhibitors Cannot Be Interchanged: Evidence-Based Differentiation of Upadacitinib Tartrate


Janus kinase inhibitors (JAKinibs) constitute a therapeutic class with clinically and mechanistically distinct members that cannot be substituted interchangeably. Despite sharing a common target class, JAK inhibitors differ profoundly in their JAK family member selectivity profiles, which translate to divergent pharmacodynamic signatures, efficacy patterns across disease states, and adverse event frequencies [1]. In vitro studies demonstrate that upadacitinib, tofacitinib, baricitinib, and filgotinib each exhibit unique IC50 values against JAK1, JAK2, JAK3, and TYK2, leading to differential cytokine signaling inhibition at clinically relevant doses [2]. Real-world clinical data in ulcerative colitis demonstrate that upadacitinib yields superior corticosteroid-free remission rates compared to tofacitinib and filgotinib, confirming that these agents are not therapeutically equivalent [3]. Consequently, research protocols and drug procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Product-Specific Quantitative Evidence Guide: Upadacitinib Tartrate Differentiation Data


JAK1 Selectivity Profile: 75-Fold JAK2 Sparing Compared to 5-Fold for Tofacitinib

Upadacitinib demonstrates a JAK2:JAK1 selectivity ratio of 75 in enzyme assays, substantially higher than tofacitinib's ratio of 5.1 [1]. This difference reflects upadacitinib's relative sparing of JAK2-dependent signaling pathways, including those regulating erythropoiesis. In cellular assays, upadacitinib exhibits an IC50 of 43 nM for JAK1 versus 120 nM for JAK2 (2.8-fold selectivity), while tofacitinib's cellular IC50 values show minimal JAK1/JAK2 discrimination (IC50s of 3.2 nM and 4.1 nM, respectively; 1.3-fold selectivity) [2].

JAK selectivity cytokine signaling kinase inhibition

Superior Corticosteroid-Free Remission in Ulcerative Colitis: 2.2-Fold Higher Odds vs. Tofacitinib at Week 12 and 24

In a multicenter retrospective study of 350 biologic-exposed patients with moderate-to-severe ulcerative colitis, upadacitinib-treated patients demonstrated significantly higher corticosteroid-free remission (CSFR) rates compared to tofacitinib at both week 12 and week 24 [1]. The adjusted odds ratio (aOR) for CSFR was 2.2 (95% CI, 1.2–4.1) at week 12 and 2.2 (95% CI, 1.2–3.9) at week 24, favoring upadacitinib. A systematic review and meta-analysis of 12 retrospective studies (889 upadacitinib patients vs. 1,406 tofacitinib patients) corroborated these findings, reporting an odds ratio of 2.83 (95% CI, 2.14–3.74) for corticosteroid-free clinical remission with upadacitinib [2].

ulcerative colitis real-world evidence clinical effectiveness

Higher Short-Term Remission Rates vs. Filgotinib in Ulcerative Colitis: 3.15-Fold Adjusted Odds Ratio

In a real-world comparative effectiveness study of ulcerative colitis patients, upadacitinib demonstrated significantly higher odds of achieving steroid-free clinical remission compared to filgotinib [1]. The adjusted odds ratio was 3.15 (95% CI, 1.52–6.79), while no significant difference was observed between filgotinib and tofacitinib. A separate real-world retrospective study of 52 UC patients reported high-grade biochemical response (≥75% fecal calprotectin reduction or normalization) in 86.4% of upadacitinib-treated patients versus 50% for filgotinib [2].

ulcerative colitis comparative effectiveness JAK inhibitor

Cellular JAK1 Selectivity: 58- to >100-Fold Over JAK3 vs. 3.6-Fold for Tofacitinib

In cellular assays reflecting physiologically relevant cytokine stimulation, upadacitinib exhibits substantially greater selectivity for JAK1 over JAK3 compared to tofacitinib [1]. Upadacitinib's JAK3:JAK1 IC50 ratio is 17.4 in enzyme assays and 58- to >100-fold in cellular assays, whereas tofacitinib's JAK3:JAK1 ratio is only 3.6, indicating minimal discrimination between these kinases [1]. This differential selectivity profile is mechanistically relevant because JAK3 is essential for signaling of common gamma-chain cytokines (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) involved in lymphocyte development and function [2].

cellular assay JAK3 selectivity kinase profiling

Tartrate Salt Form Confers Defined Crystalline Polymorph and Stability Profile for Reproducible Research

Upadacitinib tartrate tetrahydrate (CAS 1607431-21-9) exists as a defined crystalline salt form with specific polymorphic characteristics and established storage stability parameters [1]. The compound is supplied as a solid with a defined tetrahydrate stoichiometry (4H2O), which is critical for accurate molarity calculations in solution preparation. Documented storage conditions specify powder stability at -20°C for 3 years or 4°C for 2 years, with solution stability at -80°C for 6 months . This is in contrast to alternative salt forms (hydrochloride, maleate) or the free base (CAS 1310726-60-3) that lack equivalent documented long-term stability parameters and may exhibit different solubility and hygroscopicity profiles [2].

polymorph salt form crystalline stability

Superior Treatment Discontinuation Rate vs. Tofacitinib: 62% Lower Odds of Discontinuation

A systematic review and meta-analysis of 12 real-world studies comparing upadacitinib and tofacitinib in ulcerative colitis found significantly lower treatment discontinuation rates with upadacitinib [1]. The odds ratio for treatment discontinuation was 0.38 (95% CI, 0.25–0.58, p < 0.001), indicating a 62% relative reduction in the likelihood of discontinuing therapy compared to tofacitinib. In a separate real-world study of three JAK inhibitors in UC, upadacitinib demonstrated the lowest dose maintenance failure rate (30.5%) compared to tofacitinib (58.1%) and filgotinib (42.3%), and the longest drug retention duration (HR = 0.42 [0.21–0.85], p = 0.016 vs. tofacitinib) [2].

treatment persistence real-world outcomes drug retention

Upadacitinib Tartrate: Evidence-Based Research and Industrial Application Scenarios


JAK1-Selective Pathway Dissection in Cytokine Signaling Research

Researchers investigating JAK-STAT signaling pathways require JAK1-selective inhibitors to dissect JAK1-specific contributions to cytokine signaling without confounding JAK2 or JAK3 inhibition. Upadacitinib tartrate's 75-fold JAK2:JAK1 selectivity ratio (vs. 5.1 for tofacitinib) and 17.4-fold JAK3:JAK1 ratio (vs. 3.6 for tofacitinib) enable cleaner experimental interrogation of JAK1-dependent pathways including IL-6, IFNα, and IFNγ signaling [1]. This selectivity profile is particularly valuable for studies requiring discrimination between JAK1/TYK2 heterodimer signaling and JAK2/JAK2 homodimer pathways such as GM-CSF and G-CSF [2].

Inflammatory Bowel Disease (IBD) Preclinical Model Development

Investigators developing preclinical models of ulcerative colitis and Crohn's disease should prioritize upadacitinib tartrate based on compelling real-world clinical differentiation. In biologic-exposed UC populations, upadacitinib demonstrates 2.2-fold higher odds of corticosteroid-free remission vs. tofacitinib and 3.15-fold higher odds vs. filgotinib [3][4]. The compound's 86.4% high-grade biochemical response rate and superior drug retention metrics (62% lower discontinuation odds) support its selection as the reference JAK1 inhibitor for IBD-focused translational research programs [5].

Long-Term Stability and Reproducibility in Multi-Year Research Programs

For multi-year research initiatives requiring consistent compound performance across extended timeframes, upadacitinib tartrate tetrahydrate offers defined crystalline polymorph characteristics and validated long-term storage stability. Documented specifications confirm powder stability at -20°C for 3 years and 4°C for 2 years, with defined solution storage parameters at -80°C for 6 months . This validated stability profile reduces procurement and inventory risk compared to alternative salt forms or the free base, which lack equivalent documented long-term stability data and may exhibit batch-to-batch variability [6].

Comparative JAK Inhibitor Research Requiring Defined Reference Standards

Academic and pharmaceutical laboratories conducting comparative analyses of JAK inhibitor class members require compounds with well-characterized selectivity profiles and clinical differentiation data. Upadacitinib tartrate's unique combination of JAK1 selectivity (43 nM IC50, 75-fold JAK2:JAK1 ratio), real-world superiority in UC outcomes (2.83 OR for remission), and documented crystalline form makes it an essential reference standard for panels comparing tofacitinib, baricitinib, filgotinib, and emerging JAK inhibitors [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Upadacitinib Tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.